molecular formula C15H15N3O3 B5375495 METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5375495
M. Wt: 285.30 g/mol
InChI Key: BYLIKNRZYGMQES-UHFFFAOYSA-N
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Description

METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a benzoate ester linked to a pyridylmethylamine moiety through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-pyridylmethylamine with a suitable isocyanate to form the carbamoyl intermediate.

    Esterification: The intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The pyridyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reductive conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridyl ring.

    Reduction: Amino derivatives of the carbamoyl group.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The pyridylmethylamine moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{[({[(2R,5S)-5-{[(2S)-2-(AMINOMETHYL)PYRROLIDIN-1-YL]CARBONYL}PYRROLIDIN-2-YL]METHYL}AMINO)CARBONYL]AMINO}BENZOATE: A structurally similar compound with different substituents on the pyridyl ring.

    5-Amino-pyrazoles: Another class of compounds with similar applications in medicinal chemistry.

Uniqueness

METHYL 2-({[(4-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(pyridin-4-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLIKNRZYGMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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